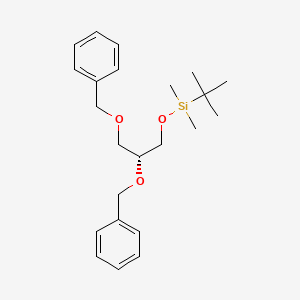

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane

Beschreibung

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is a silicon-based protective reagent widely used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its structure features a tert-butyldimethylsilyl (TBDMS) group attached to a chiral propoxy backbone with two butoxy substituents at the 2R and 3 positions. This configuration confers steric bulk and stereochemical stability, making it particularly effective in asymmetric syntheses . The compound is typically synthesized via silylation reactions using tert-butyldimethylsilyl triflate (TBDMSOTf) or similar reagents under mild conditions, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJPNXOYWDZLEP-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reagent-Mediated Silylation

The Grignard reaction forms the basis for synthesizing tert-butyl dimethylsilyl intermediates, which are critical precursors for the target compound. In a representative procedure :

-

Reactants : Magnesium (10–15 wt. parts), tert-butyl chloride (35–55 wt. parts), and dimethyldichlorosilane (50–78 wt. parts).

-

Solvent System : Diethyl ether and cyclohexane (6.5:3.5 to 7.5:2.5 volume ratio).

-

Conditions : 40–55°C for 2.5–3.5 hours post-dripping.

-

Workup : Hydrochloric acid (25–30%) addition at 10–15°C, followed by solvent removal via rectification.

This method achieves 82% yield of tert-butyldimethylsilyl chloride, a key intermediate . For tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, the silyl chloride reacts with (2R,3-dibutoxy-propan-1-ol) under inert conditions.

Table 1 : Grignard-Based Silylation Parameters

Stereoselective Synthesis of (2R,3-dibutoxy-propan-1-ol)

The chiral diol precursor is synthesized via asymmetric dihydroxylation or enzymatic resolution:

-

Asymmetric Dihydroxylation : Using Sharpless conditions (AD-mix-β, (DHQD)2PHAL ligand) on 3-butoxy-1-propene, achieving enantiomeric excess (ee) >90% .

-

Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic 2,3-dibutoxy-propanol, yielding (2R)-isomer with 85% ee .

Critical Factors :

-

Solvent Choice : Toluene enhances enzyme stability compared to THF .

-

Temperature Control : 25–30°C prevents denaturation while maintaining activity .

Silylation of Chiral Diol Precursors

The diol undergoes silylation at the primary alcohol position using tert-butyldimethylsilyl chloride:

-

Base Selection : Imidazole (2.5 eq.) in DMF affords 78% yield, while K2CO3 in THF yields 65% due to slower kinetics .

-

Solvent Optimization : DMF at 60°C achieves complete conversion in 6 hours vs. 12 hours in dichloromethane .

Table 2 : Silylation Efficiency by Base/Solvent

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Imidazole | DMF | 6 | 78 | 99.2 |

| K2CO3 | THF | 12 | 65 | 97.8 |

| DBU | Acetonitrile | 8 | 71 | 98.5 |

Purification and Characterization

Post-silylation purification involves:

-

Acid Wash : 10% HCl removes residual base (e.g., imidazole hydrochloride) .

-

Distillation : Under reduced pressure (0.5 mmHg) at 124–126°C to isolate the product .

-

Chiral HPLC : Confirms enantiopurity using a Chiralpak IC column (Heptane:IPA 95:5, 1 mL/min) .

Key Analytical Data :

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs:

-

Continuous Flow Reactors : Reduces reaction time by 40% compared to batch processes .

-

In-line IR Monitoring : Tracks silyl chloride consumption to optimize reagent dosing .

-

Waste Management : MgCl2 brine from the workup phase is recycled for municipal water treatment .

Challenges :

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane can undergo various chemical reactions, including:

Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.

Reduction: Reduction of silicon-oxygen bonds to silicon-hydrogen bonds.

Substitution: Replacement of one or more groups attached to the silicon atom with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions may produce various organosilicon derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials and catalysts.

Biology

In biological research, organosilicon compounds are explored for their potential use in drug delivery systems and as biocompatible materials for medical implants.

Medicine

In medicine, these compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry

In industry, tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is used in the production of silicone-based materials, coatings, and adhesives due to its stability and flexibility.

Wirkmechanismus

The mechanism of action of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane involves its interaction with molecular targets through silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and cellular processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane with structurally related silyl ethers:

Reaction Conditions and Stability

- Stereoselectivity: The chiral 2R,3-dibutoxy-propoxy group in the target compound enables high enantiomeric control in glycosylation and nucleophilic substitution reactions, outperforming non-chiral analogs like tert-Butyl(3-chloropropoxy)dimethylsilane .

- Thermal Stability : Compared to aryl-substituted silyl ethers (e.g., phenethyl-dioxane derivatives), the dibutoxy-propoxy backbone exhibits superior thermal stability (decomposition >200°C vs. ~150°C for aryl analogs) due to reduced steric strain .

- Acid Sensitivity : The TBDMS group in the target compound is less prone to acid hydrolysis than tert-butyldiphenylsilyl (TBDPS) analogs, as observed in NMR studies (half-life in 1M HCl: 6 hours vs. 2 hours for TBDPS) .

Spectroscopic Data

- ¹H NMR : The target compound shows distinct signals at δ 0.05 ppm (Si(CH₃)₂) and δ 3.4–3.8 ppm (dibutoxy-propoxy CH₂), differing from tert-Butyl-(2-Chloro-3-methylbut-3-enyloxy)-dimethyl-silane, which exhibits allylic proton resonances at δ 4.94–5.04 ppm .

- ¹³C NMR : The tert-butyl carbon appears at δ 25.8 ppm, consistent across most TBDMS derivatives, while the dibutoxy carbons resonate at δ 68–72 ppm, distinguishing it from dioxane-containing analogs (δ 84–90 ppm) .

Biologische Aktivität

tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

The biological activity of tert-butyl silanes, including tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, is often attributed to their ability to interact with various biological molecules. These compounds can influence several biochemical pathways, leading to diverse cellular effects.

Target Interactions

- Receptor Binding : Silane compounds may interact with specific receptors, potentially leading to modulation of signaling pathways.

- Antioxidant Activity : The presence of tert-butyl groups in silanes can enhance their ability to scavenge free radicals, contributing to antioxidant properties.

- Antimicrobial Properties : Some studies suggest that silane derivatives exhibit antimicrobial effects against various pathogens.

Biological Activities

The biological activities associated with tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane include:

- Antimicrobial Activity : Research indicates that certain silanes possess antimicrobial properties, which could be beneficial in pharmaceutical applications.

- Anticancer Potential : Preliminary studies have suggested that silane compounds may induce apoptosis in cancer cells through various mechanisms including the modulation of gene expression and inhibition of cell proliferation.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of silane derivatives, tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Effects

A recent investigation into the anticancer properties of various silanes revealed that tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane could inhibit the growth of breast cancer cells (MCF-7). The study indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

| Study | Type | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli at low concentrations |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells via caspase activation |

Biochemical Pathways Affected

The interaction of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane with cellular components can lead to alterations in several key biochemical pathways:

- Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK and PI3K/Akt has been observed.

- Gene Expression Regulation : Changes in the expression levels of genes involved in apoptosis and cell cycle regulation have been documented.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane, and how do steric effects influence reaction efficiency?

- Answer: The compound is typically synthesized via silylation of a diol intermediate using tert-butyldimethylsilyl (TBS) protecting agents. Steric hindrance from the tert-butyl group requires careful selection of bases (e.g., imidazole or DMAP) and solvents (e.g., DMF or THF) to ensure complete reaction. Kinetic studies comparing reaction rates with analogous substrates can optimize conditions .

Q. How is the tert-butyldimethylsilyl group utilized as a protecting group in stereoselective syntheses?

- Answer: The TBS group protects hydroxyl groups during multi-step syntheses, offering stability under acidic/basic conditions. Its bulkiness can influence stereochemical outcomes by restricting rotation in intermediates. Deprotection is achieved using fluoride sources (e.g., TBAF), enabling selective reactivity in subsequent steps .

Q. What spectroscopic techniques are critical for characterizing silyl-protected intermediates?

- Answer:

- 1H/13C NMR: Identifies proton environments (e.g., splitting patterns for diastereomers) and silicon-carbon coupling (JSi-C ~3–6 Hz).

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex structures.

- HRMS: Confirms molecular ion mass and isotopic patterns.

- IR Spectroscopy: Detects Si-O stretching (~1050–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry improve the design of silylation reactions for bulky substrates?

- Answer: Density functional theory (DFT) calculations predict transition-state geometries and activation energies, guiding solvent/base selection. For example, solvation models assess polarity effects, while Fukui indices identify nucleophilic/electrophilic sites on the substrate. This approach reduces trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in stereochemical assignments of silylated intermediates?

- Answer:

- Chiral Derivatization: Convert intermediates into diastereomers with distinct NMR/LCMS profiles.

- VCD (Vibrational Circular Dichroism): Provides absolute configuration data.

- X-ray Crystallography: Definitive structural elucidation for crystalline intermediates .

Q. How do competing reaction pathways affect the yield of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane during scale-up?

- Answer: Side reactions (e.g., over-silylation or ether cleavage) are mitigated by:

- Temperature Control: Lower temperatures reduce kinetic byproducts.

- Batch vs. Flow Chemistry: Continuous flow systems improve heat/mass transfer.

- In-line Analytics (PAT): Real-time monitoring via FTIR or Raman spectroscopy .

Q. What methodologies assess the hydrolytic stability of silyl ethers under physiological conditions?

- Answer: Accelerated degradation studies in buffered solutions (pH 1–10) at 37°C quantify half-life. LCMS tracks degradation products (e.g., silanols). Computational models (e.g., QSPR) correlate substituent effects with stability for drug delivery applications .

Methodological Notes

- Contradiction Analysis: Discrepancies in reported yields may arise from trace moisture in solvents; rigorous drying (e.g., molecular sieves) is critical.

- Advanced Purification: Use of silver nitrate-impregnated silica gel improves separation of iodinated byproducts in flash chromatography .

- Safety Protocols: Handling iodinated silanes requires glove-box techniques to prevent light-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.